2-(3-Bromophenyl)-1,3-dioxolane
Overview
Description
PD-128907 is a compound used in scientific research, primarily known for its role as a potent and selective agonist for the dopamine D2 and D3 receptors . It is utilized to study the functions of these receptors in the brain, particularly in relation to inhibitory autoreceptors that limit further dopamine release . PD-128907 has been shown to reduce toxicity from cocaine overdose in animal studies .
Mechanism of Action
Target of Action
Bromophenyl compounds are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-(3-Bromophenyl)-1,3-dioxolane might undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by transmetalation, where an organoboron reagent transfers a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in suzuki-miyaura cross-coupling reactions suggests it might play a role in carbon-carbon bond formation , which is a fundamental process in organic synthesis.
Pharmacokinetics
The compound’s potential use in suzuki-miyaura cross-coupling reactions suggests it might have good stability and reactivity under mild and functional group tolerant reaction conditions .
Result of Action
Its potential role in suzuki-miyaura cross-coupling reactions suggests it might contribute to the formation of new carbon-carbon bonds , which could have significant implications in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of PD-128907 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of a benzopyrano-oxazin ring system . The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as propylamine and various catalysts to facilitate the formation of the desired molecular structure . Industrial production methods for PD-128907 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
PD-128907 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PD-128907 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
PD-128907 has a wide range of scientific research applications. In chemistry, it is used to study the properties and functions of dopamine receptors . In biology, it is employed to investigate the role of dopamine in various physiological processes, including locomotion and behavior . In medicine, PD-128907 is used to explore potential treatments for neuropsychiatric disorders such as schizophrenia and obsessive-compulsive disorder . Additionally, it has applications in the study of drug addiction and the development of pharmacological interventions for conditions like Parkinson’s disease .
Comparison with Similar Compounds
PD-128907 is often compared with other dopamine receptor agonists such as pramipexole, quinerolane, and quinpirole . While all these compounds share the ability to activate dopamine receptors, PD-128907 is unique in its high selectivity for the D3 receptor over the D2 receptor . This selectivity makes it a valuable tool for studying the specific functions of the D3 receptor and its role in various physiological and pathological processes . Other similar compounds include 7-OH-DPAT and PF-219,061, which also target dopamine receptors but with different selectivity profiles and pharmacological properties .
Properties
IUPAC Name |
2-(3-bromophenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPYKCPWNPPBBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074012 | |
Record name | 1,3-Dioxolane, 2-(3-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-(3-Bromophenyl)-1,3-dioxolane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19412 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
17789-14-9 | |
Record name | 2-(3-Bromophenyl)-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17789-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(m-Bromophenyl)-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017789149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolane, 2-(3-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(m-bromophenyl)-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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